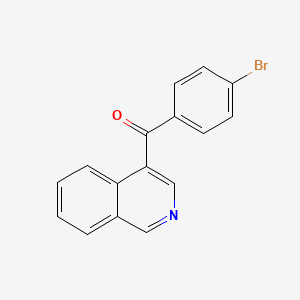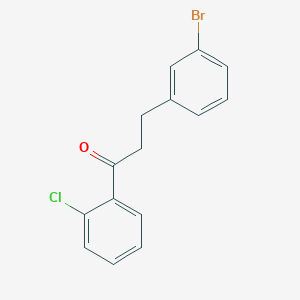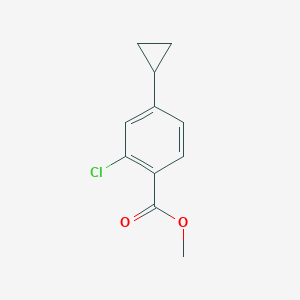
Methyl 2-chloro-4-cyclopropylbenzoate
概要
説明
Methyl 2-chloro-4-cyclopropylbenzoate is an organic compound with a molecular weight of 210.66 . It is characterized by a benzene ring connected to an ester functional group .
Molecular Structure Analysis
The molecular structure of Methyl 2-chloro-4-cyclopropylbenzoate is represented by the InChI code1S/C11H11ClO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3H2,1H3 . This indicates the presence of a benzene ring connected to an ester functional group. Physical And Chemical Properties Analysis
Methyl 2-chloro-4-cyclopropylbenzoate is a compound with a molecular weight of 210.66 . Further physical and chemical properties are not detailed in the available resources.科学的研究の応用
Synthesis of Phthalides and Dihydroisocoumarins
Methyl 2-chloro-4-cyclopropylbenzoate has been studied for its role in the synthesis of phthalides and dihydroisocoumarins. Research by Mochalov et al. (1998) on 2-Cyclopropylbenzoic acids, a related compound, demonstrated that under certain conditions, they can be converted into 3-ethylphthalidium ions. These ions can be isomerized to 3-methyl-3,4-dihydroisocoumarinium ions, leading to the formation of 3-ethylphthalides and 3-methyl-3,4-dihydroisocoumarins upon neutralization. This research opens up possibilities for the use of Methyl 2-chloro-4-cyclopropylbenzoate in similar synthetic applications (Mochalov et al., 1998).
Agricultural Applications in Nanoparticles
Another study by Campos et al. (2015) explored the use of related compounds in agriculture. They investigated solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides, which could potentially include compounds like Methyl 2-chloro-4-cyclopropylbenzoate. This approach can provide benefits such as modified release profiles of bioactive compounds and reduced environmental toxicity (Campos et al., 2015).
Synthesis of Spirocyclopropane Anellated Heterocycles
Research by Meijere et al. (1989) on Methyl 2-chloro-2-cyclopropylidenacetate, a structurally related compound, demonstrates its use in synthesizing spirocyclopropane anellated heterocyclic carboxylates. This suggests potential applications of Methyl 2-chloro-4-cyclopropylbenzoate in the synthesis of complex organic compounds with similar structures (Meijere et al., 1989).
特性
IUPAC Name |
methyl 2-chloro-4-cyclopropylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDXTFLQMKOZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-cyclopropylbenzoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

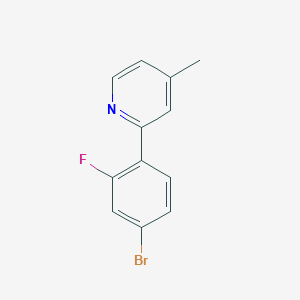
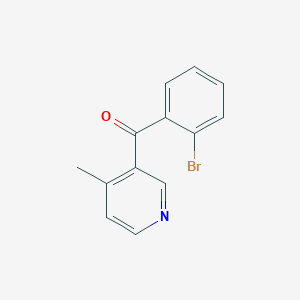
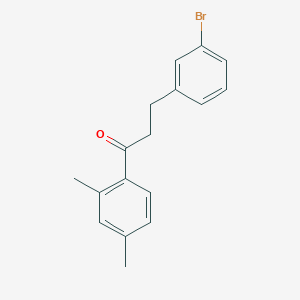
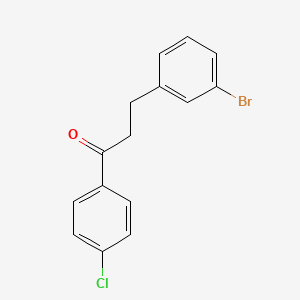
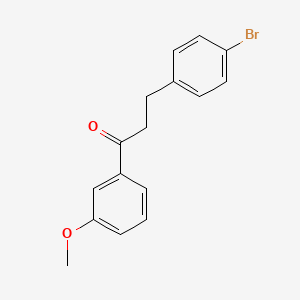
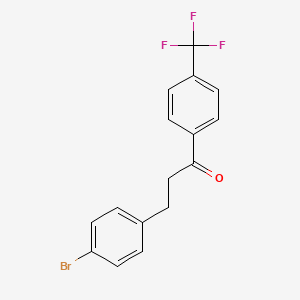
![6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1532439.png)
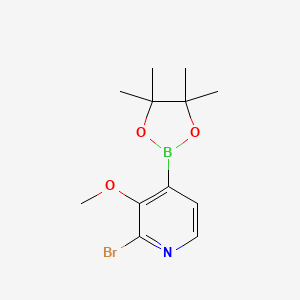
![5-Bromo-6'-methyl-[2,2']bipyridinyl](/img/structure/B1532443.png)
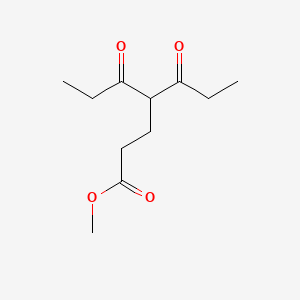
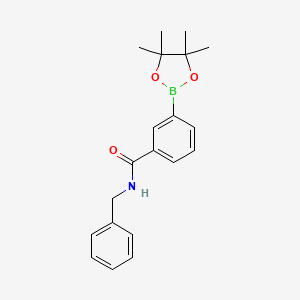
![3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1532450.png)
